molecular formula C48H36BK B1612935 Potassium tetrakis(4-biphenylyl)borate CAS No. 400762-49-4

Potassium tetrakis(4-biphenylyl)borate

Cat. No.: B1612935
CAS No.: 400762-49-4
M. Wt: 662.7 g/mol
InChI Key: FMJZZAIWRYCJQG-UHFFFAOYSA-N
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Description

Potassium tetrakis(4-biphenylyl)borate: is an organoboron compound with the molecular formula C48H36BK . It is a white powder that is primarily used in various chemical applications due to its unique properties. The compound consists of a potassium cation and a tetrakis(4-biphenylyl)borate anion, where the boron atom is bonded to four biphenyl groups.

Scientific Research Applications

Potassium tetrakis(4-biphenylyl)borate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Potassium tetrakis(4-biphenylyl)borate involves four-fold halogen–lithium exchange in potassium tetrakis (iodophenyl)borates and tetrakis (4′-bromobiphenylyl)borate) using t-BuLi in THF at −78 °C followed by treatment of the resulting tetralithio intermediates with electrophiles (CO2, DMF, t-BuNCO, B(OMe)3) .

Safety and Hazards

Potassium tetrakis(4-biphenylyl)borate is associated with several hazard statements including H315-H319-H335 . It is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, do not ingest, do not breathe vapours/dust, and handle in accordance with good industrial hygiene and safety practice .

Future Directions

Ionic Porous Organic Polymers based on Functionalized Tetraarylborates have been studied . It was found that replacement of the 4-boronatophenyl with 4-boronatobiphenylyl group has a negative impact on the sorption characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tetrakis(4-biphenylyl)borate can be synthesized through a multi-step process involving the reaction of biphenyl lithium with boron trichloride, followed by the addition of potassium hydroxide. The general synthetic route involves:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Potassium tetrakis(4-biphenylyl)borate undergoes various types of chemical reactions, including:

    Substitution Reactions: The biphenyl groups can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of biphenyl carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields biphenyl alcohols or other reduced forms.

Comparison with Similar Compounds

Uniqueness: Potassium tetrakis(4-biphenylyl)borate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful in certain catalytic and synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

potassium;tetrakis(4-phenylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H36B.K/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40;/h1-36H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJZZAIWRYCJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H36BK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635571
Record name Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400762-49-4
Record name Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium tetrakis(4-biphenylyl)borate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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